REACTION_CXSMILES
|
[OH:1][CH2:2][CH:3]([OH:6])[CH:4]=[CH2:5]>ClCCl>[CH2:5]([CH:3]([OH:6])[CH2:2][OH:1])[CH2:4][CH:3]([OH:6])[CH2:2][OH:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC(C=C)O
|
Name
|
|
Quantity
|
158 mg
|
Type
|
reactant
|
Smiles
|
OCC(C=C)O
|
Name
|
(PCy3)2Cl2Ru
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solution was degassed
|
Type
|
TEMPERATURE
|
Details
|
then heated to reflux
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
TEMPERATURE
|
Details
|
After 21 h heating
|
Duration
|
21 h
|
Type
|
FILTRATION
|
Details
|
the white solid was filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC(CO)O)C(CO)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.074 mmol | |
YIELD: PERCENTYIELD | 8.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |